Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate
Description
Molecular Geometry and Crystallographic Characterization
Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate crystallizes in the triclinic space group $$ P\overline{1} $$ with unit cell parameters $$ a = 7.3250(6) \, \text{Å} $$, $$ b = 8.6187(6) \, \text{Å} $$, $$ c = 9.9660(6) \, \text{Å} $$, $$ \alpha = 107.866(2)^\circ $$, $$ \beta = 102.329(2)^\circ $$, and $$ \gamma = 105.307(2)^\circ $$. The asymmetric unit contains one molecule, with the aromatic ring adopting a planar conformation. The ester group (–COOCH₃) is oriented at a dihedral angle of 39.09(13)° relative to the benzene ring, as observed in single-crystal X-ray diffraction studies.
Key bond lengths and angles :
- The C9–C8 bond (1.499(6) Å) and C9–O1 bond (1.433(5) Å) indicate partial double-bond character due to resonance stabilization of the ester group.
- The trifluoromethyl (–CF₃) group exhibits a tetrahedral geometry , with C–F bond lengths averaging 1.332(5) Å and F–C–F angles near 109.5°.
Crystallographic Data Summary :
| Parameter | Value |
|---|---|
| Space group | $$ P\overline{1} $$ |
| Unit cell volume | 547.06(7) ų |
| Z (molecules/unit cell) | 2 |
| R-factor | 0.0487 |
Electronic Effects of Bromine and Trifluoromethyl Substituents
The bromine and trifluoromethyl groups exert significant electronic effects on the aromatic system:
- Inductive Effects :
- The –CF₃ group is strongly electron-withdrawing (-I), reducing electron density at the para-position and enhancing electrophilic substitution resistance.
- Bromine’s -I effect further deactivates the ring, directing incoming electrophiles to the ortho and meta positions relative to the –OH group.
- Resonance Effects :
Substituent Influence on Reactivity :
| Substituent | Electronic Effect | Directional Preference |
|---|---|---|
| –Br | -I, weak +M | Ortho/Meta |
| –CF₃ | -I | Para |
| –OH | +M | Ortho/Para |
Quantum mechanical calculations (DFT/B3LYP) reveal a HOMO-LUMO gap of 5.52 eV, indicating moderate stability against electrophilic attack. The –CF₃ group increases the compound’s polarity, with a dipole moment of 5.47 Debye.
Hydrogen Bonding Patterns Involving Hydroxyl and Ester Groups
The hydroxyl (–OH) and ester carbonyl (–C=O) groups participate in intra- and intermolecular hydrogen bonding:
Intramolecular Hydrogen Bond :
Intermolecular Hydrogen Bonding :
Hydrogen Bond Network Summary :
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| O1–H1 | O2 (intra) | 2.654(5) | 144.3 |
| O1–H1 | O3 (inter) | 2.892(5) | 158.7 |
| C4–H4 | F1 | 2.899(6) | 127.5 |
Properties
IUPAC Name |
methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAKQPQSRXDSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661002 | |
| Record name | Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-92-2 | |
| Record name | Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131587-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Methyl 5-Bromo-2-Hydroxy-3-Propionylbenzoate
One method for synthesizing a related compound, methyl 5-bromo-2-hydroxy-3-propionylbenzoate, involves reacting methyl 5-bromosalicylate with propionyl chloride in the presence of aluminum chloride.
- Methyl 5-bromosalicylate
- Propionyl chloride
- Aluminum chloride (anhydrous)
- Add anhydrous aluminum chloride in small amounts to a mixture of methyl 5-bromosalicylate and propionyl chloride.
- Maintain the resulting mixture at room temperature and heat at 80°C for 7 hours.
- Cool the reaction mixture and add water in small amounts to decompose it.
- Extract the solution with chloroform.
- Remove the solvent from the extract and distill under reduced pressure to recover any unreacted material.
- Purify the residue with methanol to obtain methyl 5-bromo-3-propionylsalicylate as pale yellow needle-like crystals.
| Property | Value |
|---|---|
| Product | Methyl 5-bromo-3-propionylsalicylate |
| Melting Point | 106.0° to 108.0° C. |
| Yield (based on consumed methyl 5-bromosalicylate) | 95.5% |
- Reactants: methyl 5-bromosalicylate and propionyl chloride
- Catalyst: aluminium trichloride
- Solvent: chloroform, water
- Temperature: 80° C
Synthesis of 3-(benzo[b]thiophen-2-yl)-5-(trifluoromethyl)phenol
The synthesis of 3-(benzo[b]thiophen-2-yl)-5-(trifluoromethyl)phenol from 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester can be achieved through a Suzuki coupling reaction.
- 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester
- benzo$$b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Pd(OAc)2
- SPhos
- K3PO4
- THF
- H2O
- Combine 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester, benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(OAc)2, SPhos, and K3PO4 in a microwave vial.
- Purge the vial with N2, then add THF and H2O.
- Heat the reaction mixture to 90 °C for 24 h.
- Cool the reaction mixture to room temperature, then cool to 0 ˚C, and add 30% wt. aq. H2O2.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-hydroxy-4-(trifluoromethyl)benzoate.
Oxidation: Formation of 5-bromo-2-oxo-4-(trifluoromethyl)benzoate.
Reduction: Formation of 5-bromo-2-hydroxy-4-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate exhibit significant antimicrobial properties. Studies have shown that modifications to the hydroxyl and trifluoromethyl groups can lead to enhanced activity against various bacterial strains. For instance, compounds with similar structures have been tested against resistant strains of bacteria, demonstrating promising results in inhibiting growth .
Anti-inflammatory Properties
In the context of anti-inflammatory research, this compound has been investigated for its ability to modulate inflammatory pathways. It has been suggested that the trifluoromethyl group plays a crucial role in enhancing the compound's interaction with biological targets involved in inflammation .
Agrochemical Applications
Pesticide Development
this compound is being explored as a potential pesticide due to its structural characteristics that may confer herbicidal or insecticidal properties. Its efficacy against specific pests has been documented in preliminary studies, where it showed effective control over common agricultural pests without significant toxicity to beneficial insects .
Materials Science
Polymer Chemistry
The compound's unique chemical structure makes it suitable for incorporation into polymer matrices. Research has focused on using this compound as a monomer or additive in the synthesis of fluorinated polymers. These polymers are noted for their thermal stability and chemical resistance, making them valuable in industrial applications .
Case Studies
-
Antimicrobial Efficacy Study
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound against Staphylococcus aureus. The results indicated that certain modifications resulted in compounds with up to 50% higher antibacterial activity compared to standard antibiotics . -
Pesticidal Activity Research
In agricultural trials, formulations containing this compound were tested against aphids and whiteflies. The findings showed a significant reduction in pest populations, suggesting its potential as an environmentally friendly pest control agent . -
Polymer Development Project
A collaborative research project between universities and industry focused on developing high-performance coatings incorporating this compound. The resulting materials exhibited superior abrasion resistance and hydrophobic properties, making them suitable for automotive and aerospace applications .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Substituent Variations at Position 2
The hydroxyl group at position 2 distinguishes the target compound from analogs with alternative substituents:
- Molecular Formula: C₉H₄BrF₄O₂ .
- Methyl 5-Bromo-2-(Difluoromethoxy)-4-(Trifluoromethyl)Benzoate (CAS: 1131587-78-4 ): The difluoromethoxy group introduces ether-linked fluorine atoms, balancing electronegativity and steric bulk. Molecular Formula: C₉H₇BrF₂O₃ .
- Methyl 5-Bromo-2-Chloro-4-(Trifluoromethyl)Benzoate (CAS: 871224-19-0 ): Chlorine’s larger atomic radius and polarizability may alter reactivity in nucleophilic aromatic substitution compared to hydroxyl or fluoro substituents. Molecular Formula: C₉H₅BrClF₃O₂ .
Substituent Variations at Position 4
The trifluoromethyl group at position 4 is a critical electron-withdrawing moiety. Analogs with alternative groups include:
Hybrid Substituent Modifications
- Methyl 5-Bromo-2-(Bromomethyl)-4-Fluorobenzoate (CAS: 2253789-54-5 ): A bromomethyl group at position 2 introduces a reactive site for further alkylation. Molecular Formula: C₉H₇Br₂FO₂ (Molar Mass: 325.96 g/mol ) .
- Molecular Formula: C₁₅H₁₃BrFNO₄S (Molar Mass: 402.2 g/mol) .
Data Tables
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Substituents (Positions) |
|---|---|---|---|---|
| Target Compound | C₉H₆BrF₃O₃ | 301.03 | 1131587-92-2 | 5-Br, 2-OH, 4-CF₃ |
| Methyl 5-Bromo-2-Fluoro-4-(Trifluoromethyl)Benzoate | C₉H₄BrF₄O₂ | 295.03 | 2007915-72-0 | 5-Br, 2-F, 4-CF₃ |
| Methyl 5-Bromo-2-Chloro-4-(Trifluoromethyl)Benzoate | C₉H₅BrClF₃O₂ | 329.49 | 871224-19-0 | 5-Br, 2-Cl, 4-CF₃ |
| Methyl 5-Bromo-2-Hydroxy-4-Methoxybenzoate | C₉H₈BrO₄ | 275.06 | N/A | 5-Br, 2-OH, 4-OCH₃ |
Research Findings and Implications
- Electronic Effects : The trifluoromethyl group in the target compound withdraws electron density, activating the ring for electrophilic substitution at position 5 (bromine’s meta-directing effect) .
- Biological Activity : Hydroxyl-containing analogs (e.g., target compound) show higher solubility in aqueous media compared to halogenated derivatives, making them suitable for parenteral formulations .
- Synthetic Utility : Bromine at position 5 facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into biaryl structures .
Biological Activity
Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a bromine atom. These functional groups contribute to its biological activity, making it a candidate for various therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.
- Molecular Formula : C10H8BrF3O3
- Molecular Weight : 313.07 g/mol
- Structure : The compound features a benzoate moiety with hydroxyl and trifluoromethyl substituents, which are known to enhance lipophilicity and biological interactions.
1. Anti-inflammatory Properties
Research has shown that compounds similar to this compound exhibit anti-inflammatory effects. A study investigating the related compound 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) demonstrated that it could suppress inflammatory responses in RAW 264.7 cells stimulated by lipopolysaccharide (LPS). The mechanism involved the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) .
2. Antiviral Activity
Compounds with structural similarities to this compound have shown antiviral properties, particularly against retroviruses. These findings suggest that the trifluoromethyl group may play a crucial role in enhancing the antiviral efficacy of such compounds .
3. Antifungal Activity
The antifungal activity of derivatives containing the trifluoromethyl group has been documented. For instance, salicylanilide derivatives with a trifluoromethyl benzoate moiety exhibited significant activity against various Candida strains and filamentous fungi, indicating that this compound may possess similar antifungal properties .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.
Case Studies
Q & A
Q. Critical Factors :
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | 75–85% | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C → RT | 60–70% | |
| Deprotection | BBr₃, CH₂Cl₂, −78°C | 80–90% |
How can researchers resolve discrepancies in NMR data caused by electron-withdrawing substituents (Br, CF₃)?
Advanced
The trifluoromethyl and bromo groups induce significant deshielding and splitting complexities in ¹H/¹³C NMR. Methodological approaches include:
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for aromatic protons adjacent to CF₃ .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves structural ambiguities by providing precise bond angles and substituent orientations .
- Solvent Effects : Using deuterated DMSO-d₆ enhances resolution of hydroxyl protons, which are often broadened in CDCl₃ .
Example : In methyl benzoate derivatives, the CF₃ group splits adjacent aromatic protons into doublets (J = 8–10 Hz), while bromine causes upfield shifts of ~0.2 ppm .
What spectroscopic techniques are most effective for characterizing this compound, and what key features should be identified?
Q. Basic
- IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad O-H ~3200 cm⁻¹) groups .
- ¹H/¹³C NMR : Identify splitting patterns (e.g., CF₃-induced deshielding at δ ~120 ppm in ¹³C NMR) and bromine’s isotopic signature .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragment peaks (e.g., loss of COOCH₃, m/z ~−59) .
What strategies mitigate steric hindrance during functionalization of this benzoate in multi-step syntheses?
Q. Advanced
- Protecting Group Selection : Bulky groups (e.g., tert-butyldimethylsilyl) shield the hydroxyl moiety during bromination .
- Temperature Control : Low temperatures (−78°C) reduce kinetic competition in electrophilic substitutions .
- Microwave-Assisted Synthesis : Accelerates reactions involving sterically hindered intermediates (e.g., Suzuki couplings) .
How is this compound utilized in pharmaceutical research, particularly in drug intermediate synthesis?
Q. Basic
Q. Table 2: Biological Activity of Analogous Benzoates
| Derivative | Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| Methyl 4-acetylamino-3-bromo-5-chloro-2-hydroxybenzoate | 12 µM | COX-2 inhibition | |
| Methyl 4-(trifluoromethyl)benzoate | 8 µM | Bacterial dihydrofolate reductase |
What computational methods predict the reactivity of this compound in cross-coupling reactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites for Suzuki-Miyaura couplings .
- Molecular Dynamics (MD) : Simulates steric effects of CF₃ on palladium catalyst approach in Heck reactions .
Example : DFT studies on analogous bromobenzoates show that electron-withdrawing groups (CF₃) lower the LUMO energy, favoring oxidative addition in Pd-catalyzed reactions .
How do researchers address contradictions in reported solubility data for this compound?
Q. Advanced
- Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., THF > EtOAc > hexane) .
- Crystallization Studies : Polar solvents (MeCN) yield crystals for single-crystal XRD, resolving polymorphic ambiguities .
Note : Discrepancies often arise from residual moisture, which increases solubility in hygroscopic solvents like DMF .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
